molecular formula C15H22N2O2 B11536984 N-butyl-N'-(2,4,6-trimethylphenyl)ethanediamide

N-butyl-N'-(2,4,6-trimethylphenyl)ethanediamide

Cat. No.: B11536984
M. Wt: 262.35 g/mol
InChI Key: FBOYFDZFAUIKSG-UHFFFAOYSA-N
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Description

N-butyl-N’-(2,4,6-trimethylphenyl)ethanediamide is a chemical compound known for its unique structure and properties. It is used primarily in research settings and has applications in various scientific fields. The compound’s structure includes a butyl group and a 2,4,6-trimethylphenyl group attached to an ethanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(2,4,6-trimethylphenyl)ethanediamide typically involves the reaction of butylamine with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(2,4,6-trimethylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the butyl or trimethylphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.

    Substitution: Various nucleophiles like amines, alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-butyl-N’-(2,4,6-trimethylphenyl)ethanediamide is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-butyl-N’-(2,4,6-trimethylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-N’-[1-(2,4,5-trimethylphenyl)ethyl]ethanediamide
  • N-(tert-butyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide
  • 2-(Butylamino)ethanol

Uniqueness

N-butyl-N’-(2,4,6-trimethylphenyl)ethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-butyl-N'-(2,4,6-trimethylphenyl)oxamide

InChI

InChI=1S/C15H22N2O2/c1-5-6-7-16-14(18)15(19)17-13-11(3)8-10(2)9-12(13)4/h8-9H,5-7H2,1-4H3,(H,16,18)(H,17,19)

InChI Key

FBOYFDZFAUIKSG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C(C=C(C=C1C)C)C

Origin of Product

United States

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